

Sofosbuvir Impurity M: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sofosbuvir impurity M**, a critical process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Sofosbuvir. This document details its chemical and physical properties, analytical methodologies for its detection and quantification, and available information on its synthesis and biological activity.

Chemical Identity and Physical Properties

Sofosbuvir impurity M, a diastereoisomer of Sofosbuvir, is a significant impurity that requires careful monitoring and control during the manufacturing process to ensure the final drug product's purity, safety, and efficacy.[1][2] Its formation is a consequence of the complex multi-step synthesis of Sofosbuvir, which involves the creation of multiple chiral centers.[3]

Table 1: Chemical Identification of **Sofosbuvir Impurity M**

Identifier	Value
CAS Number	2095551-10-1[1][3]
Systematic Name	propan-2-yl 2-[[[5-(2,4-dioxypyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxyphenoxyphosphoryl]amino]propanoate
Molecular Formula	C ₂₂ H ₃₀ N ₃ O ₁₀ P[1]
Molecular Weight	527.46 g/mol [1][2]
Classification	Process-related impurity, Diastereoisomer of Sofosbuvir[2]

Table 2: Physical and Chemical Properties of **Sofosbuvir Impurity M**

Property	Value
Appearance	Solid (Form)[2]
Chemical Reactivity	Susceptible to oxidation, reduction, and nucleophilic substitution reactions.[3]
Storage Temperature	2-8°C[4]

Analytical Characterization and Control

Accurate and sensitive analytical methods are paramount for the detection, quantification, and control of **Sofosbuvir impurity M** in both the active pharmaceutical ingredient (API) and the final drug product. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method has been established for the estimation of Sofosbuvir and its process-related impurities.[5][6]

Table 3: HPLC Method Parameters for **Sofosbuvir Impurity M** Analysis

Parameter	Condition
Column	Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm[5][6]
Mobile Phase	0.1% Trifluoroacetic acid in water : Acetonitrile (50:50 v/v)[5][6]
Elution Mode	Isocratic[5][6]
Flow Rate	1.0 mL/min
Detection	UV at 260.0 nm[5][6]
Column Temperature	Ambient[5]
Retention Time	Sofosbuvir: ~3.674 min; Phosphoryl Impurity (likely Impurity M): ~5.704 min[5][6]

This method has been shown to be simple, specific, precise, and accurate for the quantification of Sofosbuvir and its impurities.[5][6] The linearity of the calibration curve for the process-related impurity was established in the concentration range of 10-30 μg/ml.[5][6] The limit of detection (LOD) and limit of quantification (LOQ) for the impurity were found to be 0.03% (0.12 μg) and 1.50% (0.375 μg), respectively.[5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of Sofosbuvir impurities.

- NMR Spectroscopy: Both ¹H-NMR and ³¹P-NMR are valuable techniques.[7][8] For instance, ¹H-NMR can reveal distinct diastereomeric splitting patterns that differentiate impurities from the parent drug.[3] ³¹P-qNMR has been demonstrated as a reliable method for determining the purity of organophosphorus compounds like Sofosbuvir, with dimethyl sulfoxide-d₆ (DMSO-d₆) being a suitable solvent.[7][8]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of impurities.[3] LC-ESI-MS/MS methods have been

developed for the simultaneous estimation of Sofosbuvir and its metabolites, operating in multiple-reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[9]

Synthesis and Purification

The synthesis of Sofosbuvir is a complex process that can lead to the formation of various impurities. A patented method describes a six-step reaction synthesis to obtain a Sofosbuvir impurity with a purity of over 99%.[10] While not explicitly stated for Impurity M, the general principles of controlling reaction conditions, such as molar ratios of reactants and reaction times, are critical in minimizing impurity formation.[10]

Purification of Sofosbuvir and its impurities is typically achieved through column chromatography.[11]

Biological Activity and Toxicity

Sofosbuvir impurity M is reported to be an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, the same molecular target as Sofosbuvir.[2][3][12] However, as a diastereoisomer, its potency is expected to differ from that of the active drug.[2] The control of such impurities is crucial as they may have their own pharmacological or toxicological profiles, which could impact the overall safety and efficacy of the drug product.[13]

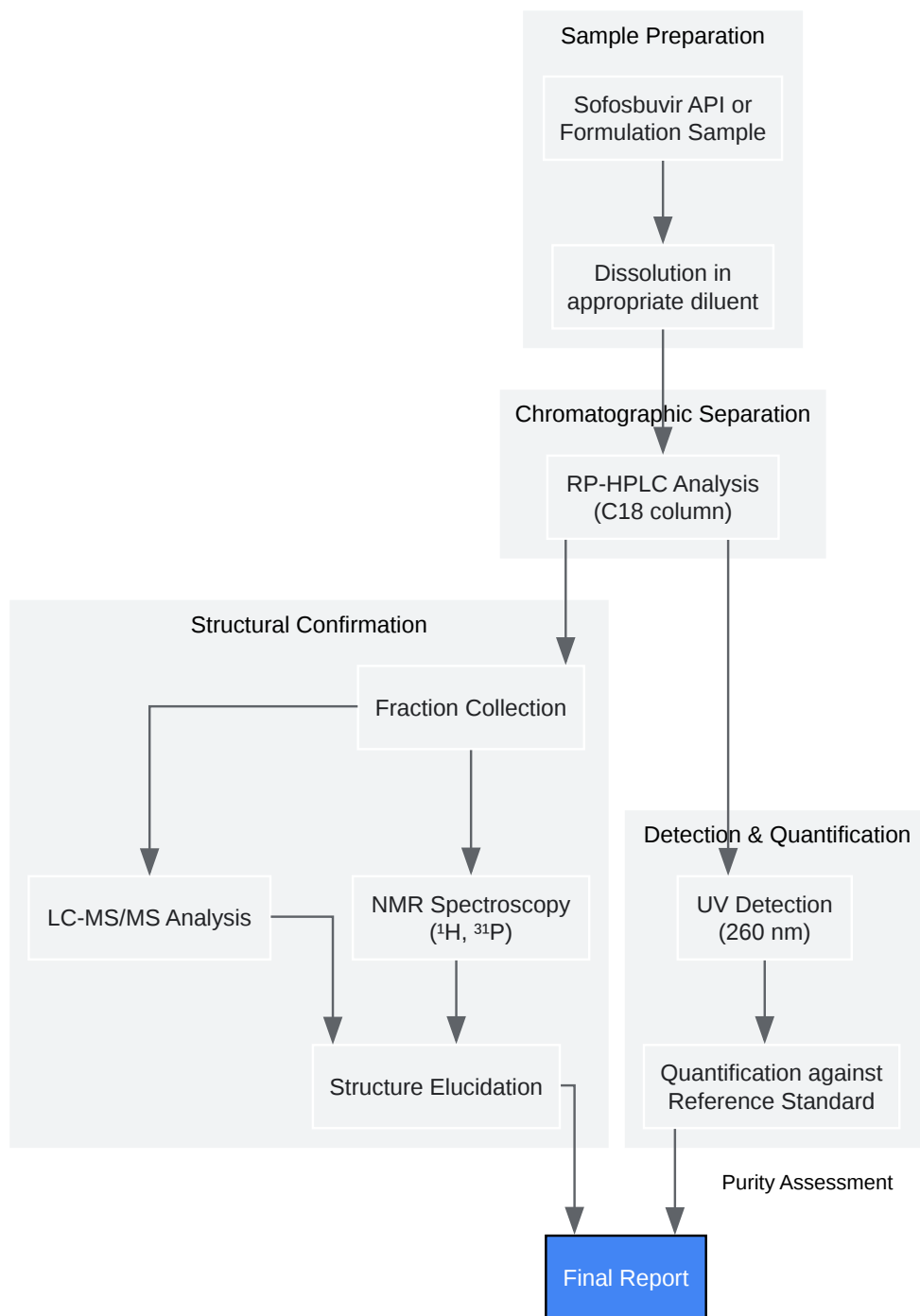
While specific toxicity data for **Sofosbuvir impurity M** is not readily available, comprehensive studies on Sofosbuvir have not shown significant genotoxicity.[14] Regulatory guidelines necessitate the stringent control of impurities to ensure patient safety.[15]

Experimental Workflow and Signaling Pathway Diagrams

Analytical Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of **Sofosbuvir impurity M**.

Figure 1. Analytical Workflow for Sofosbuvir Impurity M Profiling



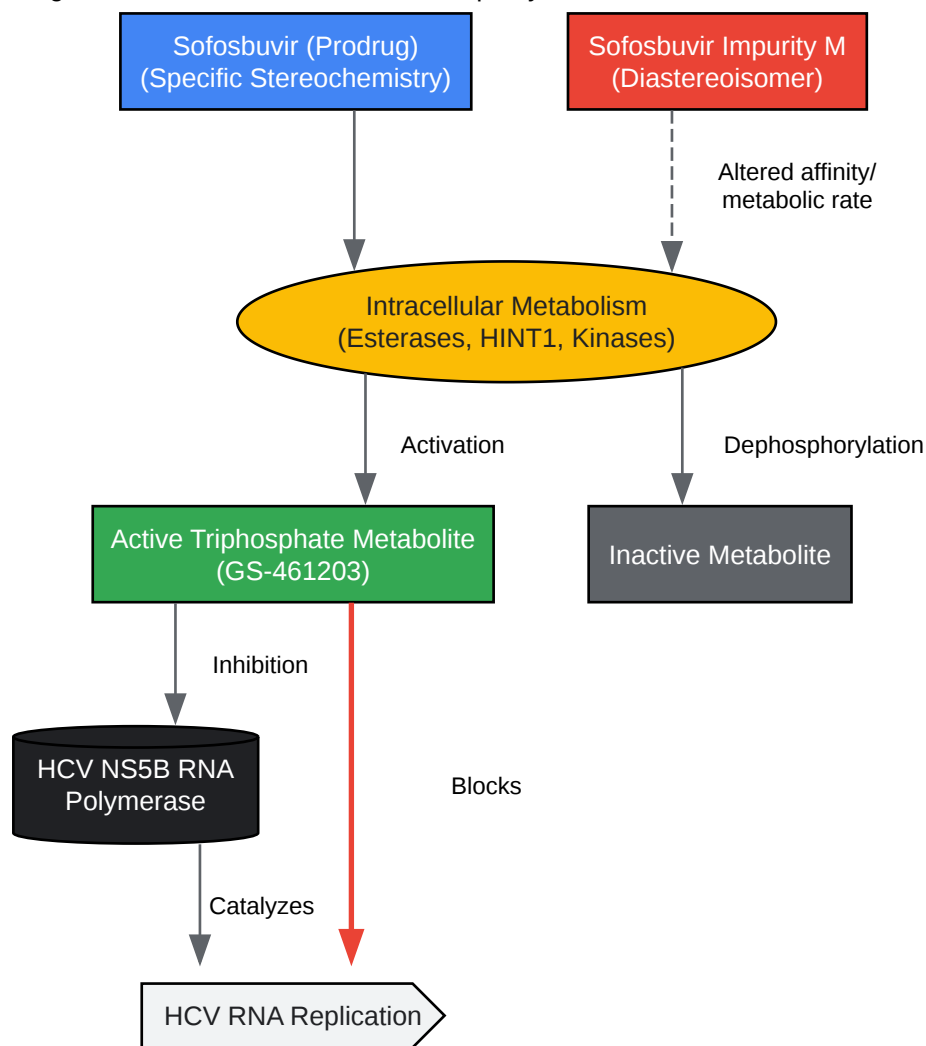
[Click to download full resolution via product page](#)

Caption: Analytical Workflow for **Sofosbuvir Impurity M** Profiling

Sofosbuvir Mechanism of Action and Impurity Relevance

The diagram below outlines the metabolic activation pathway of Sofosbuvir and highlights the significance of stereochemistry, which is the differentiating factor for Impurity M.

Figure 2. Sofosbuvir Activation and Impurity M's Stereochemical Relevance



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sofosbuvir impurity M | 2095551-10-1 | VID55110 [biosynth.com]
- 2. cenmed.com [cenmed.com]
- 3. Sofosbuvir impurity M | 2095551-10-1 | Benchchem [benchchem.com]
- 4. Sofosbuvir Impurity CAS#: 1233335-82-4 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 12. Sofosbuvir impurity M | HCV | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 13. daicelpharmastandards.com [daicelpharmastandards.com]
- 14. scielo.br [scielo.br]
- 15. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [Sofosbuvir Impurity M: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8082611/docs#sofosbuvir-impurity-m-a-comprehensive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)